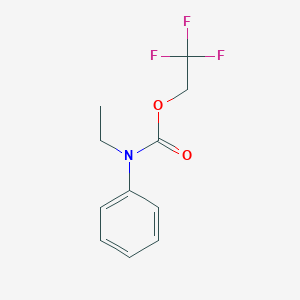
2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate is an organic compound with the molecular formula C11H12F3NO2. It is known for its unique chemical properties due to the presence of trifluoromethyl groups. This compound is used in various scientific research applications, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate typically involves the reaction of 2,2,2-trifluoroethylamine with N-ethyl-N-phenylcarbamate. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N-H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of readily available primary amines and secondary anilines as starting materials, with the reaction being catalyzed by iron porphyrin under aqueous conditions .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, N-trifluoroethylated anilines are commonly produced in good yields .
Scientific Research Applications
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, especially in understanding protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can modify the electronic properties of the compound, enhancing its reactivity and stability. The compound can interact with various enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl formate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,2-Trifluoroethyl (mesityl)-iodonium triflate
Uniqueness
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate is unique due to its specific combination of trifluoromethyl groups and carbamate structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-15(9-6-4-3-5-7-9)10(16)17-8-11(12,13)14/h3-7H,2,8H2,1H3 |
InChI Key |
BUJVKYBMYWMVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



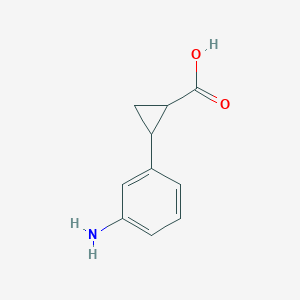


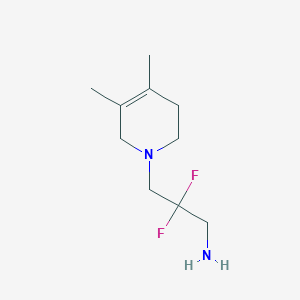
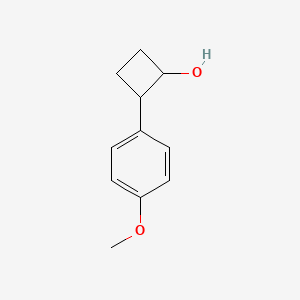
![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
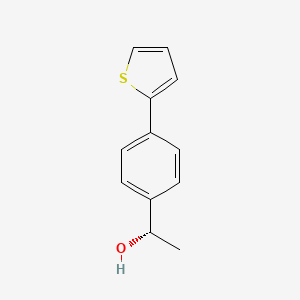
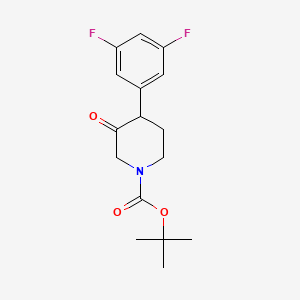
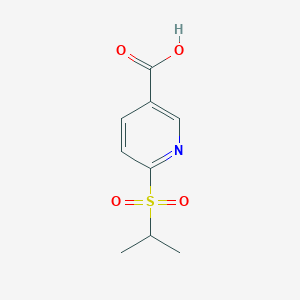

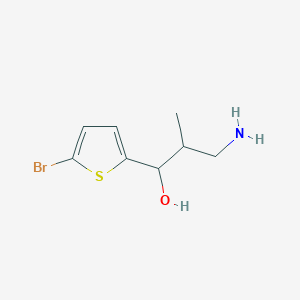
![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)
